3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose
Description
3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose is a chemical compound with the molecular formula C15H22O8S and a molecular weight of 362.40 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmacology and biochemistry. It is known for its distinctive configuration and pharmaceutical characteristics, making it valuable in the study of antiviral and antitumor compounds.
Properties
IUPAC Name |
[2-[(3aR,5S,6R,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-acetylsulfanylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8S/c1-7(16)19-6-10(24-9(3)18)11-12(20-8(2)17)13-14(21-11)23-15(4,5)22-13/h10-14H,6H2,1-5H3/t10?,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIJZBDQYYVLT-ZLMOABSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OC(=O)C)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452809 | |
| Record name | 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10227-17-5 | |
| Record name | 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1,2-O-Isopropylidene Protection
The synthesis begins with the protection of the 1,2-cis-diol moiety of D-glucose using acetone and an acid catalyst, typically p-toluenesulfonic acid (TsOH) or sulfuric acid, under anhydrous conditions. This step forms 1,2-O-isopropylidene-α-D-glucofuranose, locking the furanose ring in a rigid conformation and preventing undesired reactivity at these positions.
Reaction Conditions :
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Solvent : Anhydrous acetone
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Catalyst : 0.1–0.5 equiv. TsOH
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Temperature : Reflux (56–60°C)
The isopropylidene group enhances solubility in organic solvents and directs subsequent reactions to the 3,5,6 positions.
3,6-O-Acetylation
Selective acetylation of the 3- and 6-hydroxyl groups is achieved using acetic anhydride in pyridine. Pyridine acts as both a base and solvent, neutralizing HCl generated during the reaction.
Reaction Conditions :
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Reagents : Acetic anhydride (2.2 equiv.), pyridine
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Temperature : 0°C → room temperature (12–24 hours)
This step yields 1,2-O-isopropylidene-3,6-di-O-acetyl-α-D-glucofuranose, leaving the 5-hydroxyl group exposed for further modification.
Deoxygenation and Thiolation at Position 5
Tosylation at Position 5
The 5-hydroxyl group is converted to a tosylate (p-toluenesulfonyl) group using TsCl in pyridine. This introduces a superior leaving group for nucleophilic substitution.
Reaction Conditions :
Nucleophilic Substitution with Thiolacetic Acid
The tosylate group at position 5 is displaced by a thiolate nucleophile. Thiolacetic acid, in the presence of a base like triethylamine, generates the thiolate in situ, which attacks the electrophilic carbon.
Reaction Conditions :
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Reagents : Thiolacetic acid (2.0 equiv.), triethylamine (3.0 equiv.), DMF
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Temperature : 60–80°C (4–6 hours)
This step produces 5-S-acetyl-5-deoxy-1,2-O-isopropylidene-α-D-glucofuranose.
Acetylation of Thiol Group
The thiol group is acetylated using acetic anhydride to stabilize the compound and prevent oxidation.
Reaction Conditions :
-
Reagents : Acetic anhydride (1.5 equiv.), pyridine
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Temperature : Room temperature (2–4 hours)
Optimization of Reaction Conditions
Solvent and Temperature Effects
Stereochemical Control
The α-configuration at the anomeric center is preserved due to the isopropylidene group’s conformational locking.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetyl groups.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Synthesis of Antineoplastic Agents
One of the primary applications of 3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose is as an intermediate in the synthesis of antineoplastic agents such as capecitabine. Capecitabine is a prodrug that is converted into 5-fluorouracil in the body and is used in the treatment of various cancers. The compound serves as a precursor in the synthesis pathway, facilitating the introduction of necessary functional groups for further reactions .
Glycosylation Reactions
This compound is also utilized in glycosylation reactions to synthesize glycosides and glycoproteins. The acetyl groups enhance the reactivity of the hydroxyl groups during glycosylation, making it easier to form glycosidic bonds with other sugars or functional molecules. This property is particularly useful in carbohydrate chemistry for creating complex oligosaccharides .
Development of Bioconjugates
3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose can be employed in the development of bioconjugates. By attaching this sugar derivative to proteins or peptides, researchers can create targeted drug delivery systems or improve the pharmacokinetic properties of therapeutic agents. The modification allows for better stability and solubility in biological environments .
Case Study 1: Synthesis of Capecitabine Intermediates
A study demonstrated the use of 3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose as an intermediate in synthesizing capecitabine derivatives. The researchers reported high yields and purity in their final products using enzymatic catalysis methods . This method emphasized environmentally friendly processes that meet modern synthetic requirements.
Case Study 2: Glycoside Synthesis
In another research project focused on carbohydrate chemistry, scientists utilized this compound to synthesize various glycosides through selective glycosylation reactions. The study highlighted the efficiency of using acetylated sugar derivatives to achieve desired stereochemistry and yield during synthesis . The resulting glycosides showed promising biological activities.
Mechanism of Action
The mechanism of action of 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors involved in viral replication and tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose include:
- 1,2:5,6-Di-O-isopropylidene-a-D-glucofuranose
- 3,6-Di-O-acetyl-5-S-acetyl-5-deoxy-1,2-O-isopropylidene-a-D-glucofuranose
Uniqueness
What sets this compound apart from similar compounds is its specific configuration and the presence of both acetyl and isopropylidene groups. These structural features contribute to its unique chemical and biological properties, making it particularly valuable in research and development.
Biological Activity
3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose (CAS Number: 10227-17-5) is a chemically modified sugar derivative that exhibits significant biological activity. This compound is part of a broader category of glycosides and sugar derivatives that are increasingly studied for their potential therapeutic applications. Its unique structure contributes to its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₂O₈S
- Molecular Weight : 362.4 g/mol
- Appearance : White to off-white powder
- Purity : >97%
The compound features multiple acetyl groups and a thioacetyl moiety, which play crucial roles in its biological function and reactivity.
The biological activity of 3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose can be attributed to several mechanisms:
- Inhibition of Glycosidases : This compound has been shown to inhibit various glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Such inhibition can affect carbohydrate metabolism and cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The mechanism likely involves disruption of cell wall synthesis or function.
- Antioxidant Properties : The presence of acetyl groups may contribute to antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in biological systems.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various sugar derivatives, including 3,6-Di-O-acetyl-5-deoxy-5-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Glycosidase Inhibition : Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited α-glucosidase activity in vitro. The IC50 value was determined to be approximately 30 µM, suggesting potential for managing postprandial blood glucose levels in diabetic patients.
Data Table of Biological Activities
Q & A
Q. Basic :
- NMR : Key signals include:
- NMR: Anomeric proton (H-1) at δ ~5.95 ppm (d, Hz), isopropylidene methyl groups at δ 1.49/1.32 ppm .
- NMR: Acetyl carbonyls at δ ~170 ppm, isopropylidene carbons at δ ~109 ppm.
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions. For example, the dihedral angle between the furanose and dioxolane rings is ~67.5° .
Advanced : Challenges in crystallography include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
